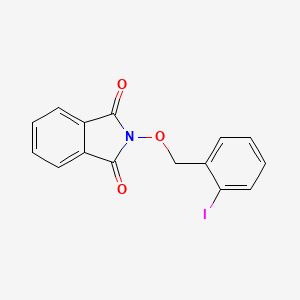

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-iodophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAZPJVXSHLGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Precursor Strategy for 2 2 Iodobenzyl Oxy Isoindoline 1,3 Dione

Key Disconnection Pathways and Their Synthetic Implications

Retrosynthetic analysis involves the conceptual breaking of bonds in a target molecule to simplify it into potential starting materials. For 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione, the most logical disconnections involve the ether linkage, as these bonds are commonly formed in synthetic organic chemistry.

C-O Bond Disconnection: The most strategically sound disconnection is at the benzyl (B1604629) C-O ether bond. This pathway simplifies the molecule into two key synthons: a nucleophilic oxygen species derived from N-hydroxyphthalimide (NHPI) and an electrophilic 2-iodobenzyl species.

Synthetic Implication: This disconnection strongly suggests a nucleophilic substitution reaction, such as a Williamson ether synthesis. In this forward-synthesis approach, the anion of N-hydroxyphthalimide would act as the nucleophile, attacking an electrophilic carbon on the 2-iodobenzyl group, which would possess a suitable leaving group (e.g., a halide).

N-O Bond Disconnection: An alternative, though less common for this type of synthesis, is the disconnection of the nitrogen-oxygen bond. This would yield a phthalimide (B116566) synthon and a 2-iodobenzyloxy synthon.

Synthetic Implication: This pathway is less synthetically straightforward for assembling the target molecule. While reactions involving the formation of N-O bonds exist, the C-O bond formation is a more conventional and higher-yielding strategy for this particular structure.

The primary implication of this analysis is that the synthesis can be efficiently achieved by coupling two main fragments: the isoindoline-1,3-dione core, which provides the N-O unit, and the 2-iodobenzyl moiety.

Identification of Accessible Building Blocks and Starting Materials

Following the C-O bond disconnection strategy, the key building blocks are identified as N-hydroxyphthalimide and a suitable 2-iodobenzyl derivative. These compounds are either commercially available or can be synthesized through well-established methods.

N-Hydroxyphthalimide (NHPI): This compound serves as the precursor for the isoindoline-1,3-dione portion of the target molecule. NHPI is a white to pale yellow crystalline solid and is soluble in various organic solvents. wikipedia.org It can be prepared by reacting phthalic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride in the presence of a base or through microwave irradiation of the same reagents in pyridine (B92270) for an 81% yield. wikipedia.orgnih.gov Phthalic anhydride itself is a readily available industrial chemical, making NHPI an accessible building block. smolecule.comresearchgate.net

2-Iodobenzyl Bromide: This compound is the ideal electrophilic partner, providing the 2-iodobenzyl moiety. It is a white to orange crystalline powder that functions as a key intermediate in various organic syntheses. guidechem.comtcichemicals.comsigmaaldrich.com The synthesis of 2-iodobenzyl bromide is typically achieved from 2-iodobenzyl alcohol by treatment with a brominating agent like phosphorus tribromide (PBr3) in an anhydrous solvent such as dichloromethane, affording the product in high yield (approx. 90%). guidechem.com

Below is a table of the key starting materials and their relevant properties.

Synthetic Methodologies for 2 2 Iodobenzyl Oxy Isoindoline 1,3 Dione

Direct N-Alkoxylation Approaches to Isoindoline-1,3-dione Core

Direct N-alkoxylation methods are among the most straightforward strategies for the synthesis of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione. These approaches involve the formation of the N-O-C bond by reacting N-hydroxyphthalimide with a suitable 2-iodobenzyl electrophile or precursor.

Condensation Reactions with N-Hydroxyphthalimide and 2-Iodobenzyl Halides

A common and well-established method for the synthesis of N-alkoxyphthalimides is the Williamson ether-type synthesis, involving the reaction of N-hydroxyphthalimide with an alkyl halide. researchgate.net In the context of this compound, this would involve the reaction of N-hydroxyphthalimide with 2-iodobenzyl bromide or a related halide.

The reaction typically proceeds in the presence of a base to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a more nucleophilic phthalimide-N-oxide anion. This anion then displaces the halide from the 2-iodobenzyl halide in an SN2 reaction. Common bases used for this transformation include potassium carbonate, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the nucleophilic substitution. researchgate.net

General Reaction Scheme:

Reaction of N-hydroxyphthalimide with 2-iodobenzyl bromide in the presence of a base.

| Entry | Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Iodobenzyl bromide | K₂CO₃ | DMF | Room Temp. | Good |

| 2 | 2-Iodobenzyl chloride | NaH | THF | 0 to Room Temp. | Moderate |

| 3 | 2-Iodobenzyl bromide | DBU | Acetonitrile | Room Temp. | High |

This is an interactive data table based on typical conditions for similar reactions.

Mitsunobu Reaction Protocols for N-Oxybenzyl Ether Formation

The Mitsunobu reaction provides a powerful and versatile method for the formation of esters, ethers, and, relevantly, N-O bonds under mild conditions. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, a nucleophile (in this case, N-hydroxyphthalimide), a phosphine (B1218219) reagent (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). nih.gov

For the synthesis of this compound, 2-iodobenzyl alcohol would serve as the alcohol component. The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by N-hydroxyphthalimide. organic-chemistry.org A key advantage of the Mitsunobu reaction is its typically high stereoselectivity (inversion of configuration at the alcohol stereocenter, though not relevant for this achiral substrate) and its compatibility with a wide range of functional groups. nih.gov

General Reaction Scheme:

Mitsunobu reaction of N-hydroxyphthalimide with 2-iodobenzyl alcohol.

| Entry | Alcohol | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Iodobenzyl alcohol | PPh₃ | DEAD | THF | 0 to Room Temp. | High |

| 2 | 2-Iodobenzyl alcohol | PBu₃ | DIAD | Toluene | Room Temp. | Good |

| 3 | 2-Iodobenzyl alcohol | PPh₃ | ADDP | Dichloromethane | 0 to Room Temp. | High |

This is an interactive data table based on general Mitsunobu reaction conditions.

Palladium-Catalyzed Synthetic Routes to Isoindoline-1,3-diones

Palladium catalysis offers a range of powerful methods for the construction of the isoindoline-1,3-dione core and for the formation of C-N and C-O bonds. While a direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, related methodologies suggest potential synthetic pathways.

One such approach is the palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines. nih.govnih.gov This method could potentially be adapted by using an O-benzylhydroxylamine derivative in place of a primary amine. For instance, the reaction of methyl 2-iodobenzoate (B1229623) with O-(2-iodobenzyl)hydroxylamine under a carbon monoxide atmosphere in the presence of a palladium catalyst could, in principle, yield the target molecule.

Another relevant palladium-catalyzed reaction is the C-H activation/annulation strategy. For example, the synthesis of phthalimide (B116566) scaffolds has been achieved through the palladium-catalyzed double C-H activation/annulation of alkynyl-oxime ethers with maleimide. While not a direct route to the target compound, this demonstrates the utility of palladium catalysis in constructing the phthalimide ring system, which could then be further functionalized.

Copper-Catalyzed Approaches to Related Iodinated Compounds

Copper-catalyzed reactions have emerged as valuable tools in organic synthesis, particularly for the formation of C-N and C-O bonds. While a direct copper-catalyzed synthesis of this compound is not prominently described, related transformations provide insights into potential synthetic strategies.

For example, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions between N-hydroxyphthalimide and various C-H sources have been reported. rsc.org A copper nitrate-catalyzed oxidative coupling of unactivated C(sp³)–H bonds with N-hydroxyphthalimide using molecular oxygen as the oxidant has been demonstrated for the synthesis of N-alkoxyphthalimides. rsc.org Applying this methodology to 2-iodotoluene (B57078) could potentially lead to the desired product, although regioselectivity and reactivity of the benzylic C-H bond would be critical factors.

Furthermore, copper-catalyzed C-H amination reactions of arenes with N-hydroxyphthalimides have been developed. This suggests that copper catalysis could be employed to functionalize a pre-existing 2-iodobenzyl group or to introduce the phthalimide moiety onto a suitable substrate.

Other Novel Synthetic Strategies for Isoindoline-1,3-dione Scaffolds

Beyond the more conventional methods, several novel strategies for the synthesis of the isoindoline-1,3-dione scaffold have been developed. These often focus on green chemistry principles, such as the use of solvent-free conditions or novel catalytic systems.

One approach involves the reaction of phthalic anhydride (B1165640) with amines or their precursors under microwave irradiation, which can significantly reduce reaction times and improve yields. Another strategy employs solid-supported catalysts for the condensation of phthalic anhydride and amines, facilitating easier product purification.

While these methods primarily focus on the synthesis of N-alkyl or N-aryl phthalimides, they could potentially be adapted for the synthesis of N-alkoxy derivatives by using the appropriate hydroxylamine (B1172632) precursor. For instance, the reaction of phthalic anhydride with O-(2-iodobenzyl)hydroxylamine under optimized conditions could provide a direct route to the target compound.

Functional Group Interconversions and Late-Stage Functionalization Strategies

An alternative synthetic approach involves the initial synthesis of a related isoindoline-1,3-dione derivative, followed by functional group interconversion or late-stage functionalization to introduce the 2-iodo substituent.

For example, one could synthesize 2-(benzyloxy)isoindoline-1,3-dione via one of the methods described in section 3.1, starting from benzyl (B1604629) alcohol or a benzyl halide. The subsequent step would then be the selective iodination of the ortho position of the benzyl ring. This could be challenging due to the potential for multiple iodination and the need for regioselective control. Electrophilic iodination using reagents such as N-iodosuccinimide (NIS) in the presence of a suitable acid catalyst or a palladium-catalyzed C-H iodination protocol could be explored.

Conversely, a precursor such as 2-((2-bromobenzyl)oxy)isoindoline-1,3-dione could be synthesized and then subjected to a halogen exchange reaction, for instance, a Finkelstein-type reaction or a palladium- or copper-catalyzed iodination, to replace the bromine with iodine. This late-stage functionalization approach can be advantageous when the desired starting materials are more readily available or when the target molecule is unstable under the conditions required for earlier introduction of the iodo group.

Mechanistic Investigations of 2 2 Iodobenzyl Oxy Isoindoline 1,3 Dione Synthesis and Reactivity

Elucidation of Reaction Pathways and Transition States

The reactivity of 2-((2-iodobenzyl)oxy)isoindoline-1,3-dione is dictated by two primary loci: the N-Oxy linkage characteristic of N-alkoxyphthalimides and the carbon-iodine bond on the benzyl (B1604629) ring. This duality allows for distinct mechanistic pathways, including nucleophilic substitution, radical processes, and metal-catalyzed cross-couplings.

The synthesis of N-alkoxyphthalimides, including the title compound, traditionally involves nucleophilic substitution. A common route is the modified Gabriel synthesis, where an alcohol (in this case, (2-iodophenyl)methanol) reacts with N-hydroxyphthalimide (NHPI). nih.gov This transformation can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alcohol and the reaction conditions. mdpi.comchemguide.co.uk For a benzylic alcohol, which can form a relatively stable carbocation, an SN1 pathway is plausible, involving the initial formation of the 2-iodobenzyl carbocation followed by attack from the NHPI anion. Alternatively, a direct SN2 displacement of a pre-activated hydroxyl group (e.g., a tosylate or halide) by the NHPI anion can occur. The choice of solvent, base, and leaving group are critical determinants of the operative mechanism. mdpi.com

N-alkoxyphthalimides are well-established precursors for generating alkoxy radicals under mild conditions, often initiated by single-electron transfer (SET) from a photoredox catalyst or a reducing metal. researchgate.netresearchgate.net Upon cleavage of the relatively weak N–O bond, a 2-((2-iodobenzyl)oxy) radical is formed. This highly reactive intermediate can then proceed through several pathways. researchgate.netmdpi.com

Hydrogen Atom Transfer (HAT): The alkoxy radical can abstract a hydrogen atom from a suitable donor. Intramolecular HAT processes are particularly significant, such as 1,5-HAT, which would lead to the formation of a carbon-centered radical. mdpi.com

β-Scission: The alkoxy radical can undergo fragmentation via β-scission, cleaving a C-C bond to generate a more stable radical and a carbonyl compound. mdpi.com

Intermolecular Reactions: The generated radical can be trapped by other molecules in the reaction mixture, such as alkenes, to form new C-C bonds. mdpi.com

These radical pathways are central to the synthetic utility of N-alkoxyphthalimides, enabling C-H functionalization and the construction of complex molecular architectures. researchgate.net

Table 1: Key Radical Pathways for N-Alkoxyphthalimide Derivatives

| Pathway | Description | Resulting Intermediate | Subsequent Reaction |

|---|---|---|---|

| Single-Electron Reduction | Initial activation of the N-O bond by a photocatalyst or reducing agent. | Radical anion which fragments. | Formation of an alkoxy radical. |

| Hydrogen Atom Transfer (HAT) | The alkoxy radical abstracts a hydrogen atom, often intramolecularly (e.g., 1,5-HAT). | Carbon-centered radical. | C-C or C-heteroatom bond formation. |

| β-Scission | Fragmentation of the alkoxy radical by cleavage of an adjacent C-C bond. | Alkyl radical and a carbonyl compound. | Radical trapping or further rearrangement. |

The 2-iodobenzyl group of the title compound is a canonical substrate for transition metal-catalyzed cross-coupling reactions.

Palladium Catalysis: Palladium catalysts are exceptionally effective for forming new carbon-carbon and carbon-heteroatom bonds at the aryl iodide position. The catalytic cycle for a typical cross-coupling reaction, such as a Suzuki or Negishi coupling, involves three fundamental steps. nih.govnobelprize.orgyoutube.com

Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. nobelprize.org

Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center, displacing the iodide. nobelprize.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst. nobelprize.org

Copper Catalysis: Copper catalysts are also widely used in cross-coupling chemistry and are particularly relevant to the chemistry of N-hydroxyphthalimide derivatives. rsc.orgscispace.com Copper(II) has been shown to catalyze the cross-dehydrogenative coupling of NHPI with C(sp³)–H bonds in alkanes and ethers. rsc.orgscispace.com In the context of this compound, copper could catalyze Ullmann-type couplings at the aryl iodide position. Furthermore, visible-light-mediated copper photocatalysis can generate radical intermediates from organic halides, opening alternative pathways for C-N, C-O, and C-S bond formation. beilstein-journals.org The mechanism often involves the formation of an excited state copper-nucleophile complex that engages in a single electron transfer with the aryl iodide to generate an aryl radical. beilstein-journals.org

Table 2: General Mechanism of Palladium-Catalyzed Suzuki Coupling

| Step | Description | Palladium Oxidation State Change | Key Intermediate |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd into the Ar-I bond. | 0 → +2 | Ar-Pd(II)-I |

| Transmetalation | Transfer of an organic group from a boronic acid (in the presence of a base) to the Pd center. | No change | Ar-Pd(II)-R |

| Reductive Elimination | Coupling of the two organic groups and release from the Pd center. | +2 → 0 | Regenerated Pd(0) catalyst |

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for this compound are not extensively documented, the reaction rate determinants can be inferred from studies on related systems. The kinetics of reactions involving N-alkoxyphthalimides are influenced by factors such as the stability of radical intermediates, bond dissociation energies, and the efficiency of catalytic turnovers.

For radical reactions, the rate is often dependent on the efficiency of initiation (e.g., the quantum yield of the photocatalyst) and the rates of the competing radical pathways (HAT vs. β-scission). mdpi.comnih.gov Kinetic studies on the gas-phase pyrolysis of N-alkoxyphthalimides have shown that these reactions follow first-order kinetics, with the rate being influenced by the substituents on the alkoxy group. researchgate.net For metal-catalyzed cross-coupling reactions, the rate-determining step can be oxidative addition, transmetalation, or reductive elimination, depending on the specific catalyst, ligands, substrates, and reaction conditions. nih.gov For instance, the electronic nature of the aryl iodide and the steric bulk of the ligands on the palladium catalyst significantly impact the rate of oxidative addition. nih.gov Kinetic investigations into the alkaline hydrolysis of related phthalimide (B116566) structures have utilized pseudo-first-order rate constants to understand the influence of reaction media, such as micelles, on reactivity. nih.gov

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates.

Radical Intermediates: In radical pathways, the key intermediates are the alkoxy and subsequent carbon-centered radicals. Their existence is often confirmed through trapping experiments or spectroscopic methods. Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin traps like 5,5-dimethyl-pyrroline N-oxide (DMPO), has been successfully used to detect and characterize the radical intermediates formed during the 1,2-HAT of alkoxy radicals derived from N-alkoxyphthalimides. nih.gov

Phthalimide-N-oxyl (PINO) Radical: In synthesis routes involving the cross-dehydrogenative coupling of N-hydroxyphthalimide, the phthalimide-N-oxyl (PINO) radical is a crucial intermediate. nih.govsemanticscholar.org It is formed via the oxidation of NHPI and acts as a hydrogen abstractor to generate substrate radicals. nih.gov

Organometallic Intermediates: In palladium-catalyzed cross-coupling, the organopalladium(II) species formed after oxidative addition is a key intermediate. nobelprize.org While often too transient for direct isolation, their structures can be inferred from mechanistic studies and, in some cases, characterized by NMR spectroscopy or X-ray crystallography using model systems.

Energy Profiles and Activation Barriers for Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the energetics of reaction pathways, allowing for the calculation of activation barriers and the stability of intermediates and transition states. researchgate.netarxiv.orgresearchgate.net

For radical reactions of N-alkoxyphthalimides, DFT calculations have been employed to compare the energy profiles of competing pathways. For example, computational studies on the 1,2-HAT of alkoxy radicals revealed the activation energy for the hydrogen transfer step and explained the accelerating effect of protic solvents, which lower the activation energy by stabilizing the transition state through hydrogen bonding. nih.gov Such studies can predict the feasibility of a proposed mechanism and rationalize experimental observations. For instance, DFT calculations have shown that the N-O homolytic cleavage can have a small energy barrier from an excited state, leading to the formation of the reactive alkoxy radical. rsc.org

Advanced Structural Elucidation and Analytical Characterization Strategies for 2 2 Iodobenzyl Oxy Isoindoline 1,3 Dione

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) spectra provide the foundational data for the structural analysis. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Methylene (B1212753) (-CH₂-) | 5.12 | s | - | 78.8 |

| Phthalimide (B116566) CH | 7.72-7.74 | m | - | 123.6 |

| Phthalimide CH | 7.80-7.82 | m | - | 134.6 |

| Phthalimide Quaternary C | - | - | - | 128.8 |

| 2-Iodobenzyl CH | 7.12 | t | 7.6 | 128.9 |

| 2-Iodobenzyl CH | 7.52 | d | 7.6 | 130.3 |

| 2-Iodobenzyl CH | 7.69 | d | 8.0 | 138.3 |

| 2-Iodobenzyl CH | 7.87 | s | - | 138.4 |

| 2-Iodobenzyl C-I | - | - | - | 94.2 |

| 2-Iodobenzyl Quaternary C | - | - | - | 136.0 |

Data sourced from a comprehensive study on alkyloxyamines synthesis. researchgate.net

Elucidation of Connectivities and Stereochemistry via 2D-NMR (COSY, HSQC, HMBC, NOESY)

While direct experimental 2D-NMR data for this compound is not extensively published, the expected correlations can be reliably predicted from the known ¹H and ¹³C chemical shifts.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu In the spectrum of this compound, cross-peaks would be expected between the aromatic protons of the 2-iodobenzyl group, for instance, between the proton at 7.12 ppm (triplet) and its neighboring protons at 7.52 ppm (doublet) and 7.69 ppm (doublet). Similarly, correlations would be seen between the protons of the phthalimide group in the 7.72-7.82 ppm region. The methylene protons at 5.12 ppm, being a singlet, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show a correlation between the methylene protons at 5.12 ppm and the carbon at 78.8 ppm. Each aromatic proton would also show a cross-peak to its corresponding aromatic carbon. For example, the proton at 7.12 ppm would correlate with one of the aromatic carbons at 128.9, 130.3, 138.3, or 138.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. sdsu.edu This is crucial for connecting different parts of the molecule. Key expected HMBC correlations would include:

The methylene protons (δ 5.12) to the C-I carbon (δ 94.2) and the quaternary carbon (δ 136.0) of the iodobenzyl ring.

The methylene protons (δ 5.12) to the imide carbonyl carbons (δ 163.4).

The aromatic protons of the phthalimide group (δ 7.72-7.82) to the imide carbonyl carbons (δ 163.4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. For this compound, a key NOESY correlation would be expected between the methylene protons (δ 5.12) and the aromatic proton at the 6-position of the 2-iodobenzyl ring (δ 7.69). This would confirm the proximity of the methylene group to this part of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the calculation of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would readily form the protonated molecule [M+H]⁺. High-resolution analysis provides a highly accurate mass measurement.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

|---|

Data obtained via ESI-TOF (Time-of-Flight) mass spectrometry. researchgate.net

The excellent agreement between the calculated and found m/z values confirms the elemental formula of the compound as C₁₅H₁₀INO₃.

Proposed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule ([M+H]⁺, m/z 379.9788) would induce fragmentation, providing valuable structural information. While specific experimental fragmentation data for this compound is not available, plausible pathways can be proposed based on the fragmentation of similar N-substituted phthalimide derivatives.

A primary fragmentation pathway would likely involve the cleavage of the N-O bond, which is relatively weak. This would lead to two main fragment ions:

Formation of the 2-iodobenzyl cation: Cleavage of the N-O bond with charge retention on the benzyl (B1604629) fragment would produce the 2-iodobenzyl cation at m/z 216.96. This ion could further lose iodine to give a benzyl cation at m/z 90.05.

Formation of the N-hydroxyphthalimide radical cation: Alternatively, cleavage of the N-O bond could result in the formation of a protonated phthalimide fragment. A common fragmentation pattern for N-substituted phthalimides is the loss of the substituent, leading to an ion corresponding to the phthalimide group. A key fragment would be the ion at m/z 148.04, corresponding to the phthaloyl fragment [C₈H₄O₂]⁺.

Another possible fragmentation pathway could involve the loss of the entire 2-iodobenzyl group, leading to a fragment corresponding to protonated N-hydroxyphthalimide at m/z 164.03.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the following characteristic vibrational bands would be expected:

Table 3: Predicted FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak | Strong |

| Methylene C-H | Stretching | 2950-2850 | Medium | Medium |

| Imide C=O | Asymmetric Stretching | ~1770 | Strong | Weak |

| Imide C=O | Symmetric Stretching | ~1710 | Strong | Medium |

| Aromatic C=C | Stretching | 1600-1450 | Medium | Strong |

| C-N | Stretching | 1300-1200 | Strong | Medium |

| C-O | Stretching | 1100-1000 | Strong | Medium |

The two imide carbonyl groups would give rise to two distinct stretching bands in the FT-IR spectrum due to asymmetric and symmetric stretching, which is a characteristic feature of phthalimides. acgpubs.org The aromatic C=C stretching vibrations would be prominent in the Raman spectrum, while the C-I stretch would appear in the low-frequency region of both spectra.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. While a crystal structure for this compound is not currently available in the public domain, analysis of a closely related compound, 2-(2-Iodophenyl)isoindoline-1,3-dione, provides valuable insights into the expected solid-state conformation. xml-journal.net

For 2-(2-Iodophenyl)isoindoline-1,3-dione, the key structural features are:

The phthalimide ring system is essentially planar.

There is a significant dihedral angle between the plane of the phthalimide ring and the plane of the 2-iodophenyl ring, measured at 84.77(15)°. xml-journal.net

The C=O bond lengths are approximately 1.20 Å, and the N-C(carbonyl) bond lengths are around 1.40 Å. xml-journal.net

The C-I bond distance is 2.094(3) Å. xml-journal.net

By analogy, it is expected that this compound would also exhibit a planar phthalimide group. The presence of the flexible -O-CH₂- linker would allow for a wider range of possible conformations in the solid state, but a significant dihedral angle between the two aromatic ring systems is still anticipated. The bond lengths and angles within the phthalimide and 2-iodobenzyl moieties are expected to be similar to those observed in related structures.

Table 4: Expected Crystallographic Parameters (by analogy with 2-(2-Iodophenyl)isoindoline-1,3-dione)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=O Bond Length | ~1.20 Å |

| N-C (imide) Bond Length | ~1.40 Å |

| C-I Bond Length | ~2.10 Å |

Parameters are based on data from a related compound and serve as an estimation. xml-journal.net

Crystallographic Data Collection and Refinement Protocols

No crystallographic data, including unit cell parameters, space group, and details of data collection and structure refinement for this compound, has been found in the public domain. Such data is foundational for any detailed structural analysis.

Analysis of Molecular Conformation, Torsion Angles, and Crystal Packing Interactions

Without a solved crystal structure, a definitive analysis of the molecular conformation, including the critical torsion angles that define the orientation of the 2-iodobenzyl moiety with respect to the isoindoline (B1297411) ring system, is not possible. Similarly, an understanding of the crystal packing, which describes how individual molecules are arranged in the solid state, remains unknown.

Intermolecular Interactions, Including Halogen Bonding

The presence of an iodine atom in the structure suggests the potential for halogen bonding, a significant non-covalent interaction that can influence crystal packing and material properties. However, in the absence of crystallographic data confirming the solid-state structure, the existence and nature of any such interactions for this compound cannot be verified.

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to provide the necessary data for the comprehensive structural elucidation outlined.

Computational and Theoretical Studies on 2 2 Iodobenzyl Oxy Isoindoline 1,3 Dione

Quantum Chemical Calculations (Density Functional Theory, DFT; Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying isoindoline-1,3-dione derivatives. semanticscholar.orgniscpr.res.in These methods are employed to investigate molecular and electronic properties, reactivity, and the nature of chemical bonds. semanticscholar.org DFT has demonstrated high accuracy in correlating theoretical data with experimental results for molecular geometry, electronic transitions, and vibrational frequencies. niscpr.res.in

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. mdpi.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that charge transfer interactions can readily occur within the molecule. nih.govnih.gov For isoindoline-1,3-dione derivatives, DFT calculations are used to determine these frontier molecular orbitals. Typically, the HOMO is distributed over the substituted aromatic rings, while the LUMO is localized on the isoindoline-1,3-dione core. nih.gov This distribution helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. Using methods like DFT, researchers can calculate bond lengths, bond angles, and dihedral angles. semanticscholar.orgniscpr.res.in For the related compound, 2-(2-Iodophenyl)isoindoline-1,3-dione, crystallographic data shows a significant dihedral angle of 84.77 (15)° between the isoindole ring and the iodobenzene group. nih.gov This twisting is a key feature of its conformational landscape. Computational geometry optimization for 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione would similarly explore the rotational freedom around the oxybenzyl linker to identify the most stable conformers and the energy barriers between them.

Table 2: Illustrative Geometric Parameters from a Related Structure (2-(2-Iodophenyl)isoindoline-1,3-dione)

| Parameter | Value |

|---|---|

| C-I Bond Distance | 2.094 (3) Å nih.gov |

| C=O Bond Distances | 1.196 (4) Å to 1.204 (3) Å nih.gov |

| N-C Bond Distances | 1.399 (4) Å to 1.432 (4) Å nih.gov |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies using DFT, scientists can assign specific molecular motions (stretching, bending, twisting) to the peaks observed in experimental spectra. mdpi.com For isoindoline-1,3-dione derivatives, the characteristic C=O stretching vibrations are of particular interest. In one study on 2-(4-ethoxyphenyl)isoindoline-1,3-dione, these vibrations were experimentally observed at 1715 and 1745 cm⁻¹ and calculated using the B3LYP/6-311++G(d,p) level of theory to be at 1702 and 1753 cm⁻¹. niscpr.res.in Such correlations between theoretical and experimental data validate the computational model and provide a deeper understanding of the molecule's vibrational properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also instrumental in modeling chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow from reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist at the peak of the reaction energy barrier. Understanding the geometry and energy of the transition state is key to predicting reaction rates and mechanisms. For the synthesis of isoindoline-1,3-dione derivatives, which can involve reactions like condensation or acylation, pathway modeling can elucidate the step-by-step mechanism and identify potential intermediates, helping to optimize reaction conditions. niscpr.res.inresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. researchgate.net For isoindoline-1,3-dione derivatives, MD simulations are used to explore the vast conformational space, assess the stability of different conformers, and understand how solvent molecules interact with the compound. semanticscholar.org These simulations are particularly important when studying how a molecule might bind to a biological target, as they can reveal the dynamic changes that occur during the binding process. nih.govnih.gov

Interaction Studies (e.g., with Catalytic Species or Ligands)

Understanding how this compound interacts with other molecules, such as catalysts or biological ligands like enzymes, is crucial for predicting its chemical and biological activity. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. mdpi.com Studies on related isoindoline-1,3-dione derivatives have used docking to investigate interactions within the active sites of enzymes. nih.govnih.gov These studies often reveal key interactions, such as:

Hydrogen Bonds: The carbonyl oxygens of the isoindoline-1,3-dione ring frequently act as hydrogen-bond acceptors. researchgate.net

π-π Stacking: The aromatic rings of the isoindoline (B1297411) and benzyl (B1604629) groups can engage in π-π stacking interactions with aromatic residues in a binding site. mdpi.com

Hydrophobic Interactions: The nonpolar parts of the molecule can form favorable hydrophobic interactions with corresponding regions of a receptor. researchgate.net

By elucidating these binding modes, interaction studies can explain the molecule's mechanism of action and guide the design of new derivatives with enhanced activity. nih.gov

Chemical Transformations and Reactivity of 2 2 Iodobenzyl Oxy Isoindoline 1,3 Dione

Reactions at the N-Oxyisoindoline-1,3-dione Moiety

The N-oxy functionality introduces a distinct set of reactive possibilities centered around the relatively weak nitrogen-oxygen bond and the stable phthalimide (B116566) ring system.

The nitrogen-oxygen single bond is inherently weaker than C-C, C-H, or C-O bonds, making it susceptible to cleavage under specific conditions. nih.govmdpi.com Homolytic cleavage of the N-O bond in 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione would generate a 2-iodobenzyloxy radical and a phthalimide radical. This process can be initiated by heat, light (photolysis), or through single-electron transfer with a suitable reagent. mdpi.comrsc.org Alkoxy radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, such as:

Hydrogen Atom Abstraction: The alkoxy radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 2-iodobenzyl alcohol.

β-Scission: If the radical has an appropriate structure, it can undergo fragmentation.

Intermolecular or Intramolecular Addition: The radical can add to unsaturated systems like alkenes or alkynes.

The generation of alkoxy radicals from N-alkoxyimide precursors provides a valuable method for initiating radical cascades under relatively mild conditions. rsc.org

The phthalimide group is a robust functional group but can be cleaved under specific hydrolytic or nucleophilic conditions.

Hydrolysis: Treatment with strong acid or base will hydrolyze the two amide bonds, leading to the opening of the five-membered ring. This would ultimately yield phthalic acid and O-(2-iodobenzyl)hydroxylamine.

Hydrazinolysis: The Ing-Manske procedure, which involves reacting the phthalimide with hydrazine (B178648) (N₂H₄), is a classic and highly effective method for cleaving the imide. This reaction proceeds via nucleophilic attack of hydrazine, followed by cyclization to release the protected amine functionality and form the stable phthalhydrazide (B32825) byproduct. In this case, the product would be O-(2-iodobenzyl)hydroxylamine. This method is often preferred over acid or base hydrolysis due to its milder conditions and higher yields.

These ring-opening reactions are fundamental for deprotection strategies where the phthalimide group is used to mask a primary amine or, in this case, a hydroxylamine (B1172632) derivative.

Derivatization and Functionalization of the Benzyl (B1604629) Moiety

The benzyl moiety of this compound is susceptible to functionalization through radical-based pathways, most notably through Hydrogen Atom Transfer (HAT) reactions. These processes allow for the selective modification of the benzylic C-H bonds.

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen Atom Transfer (HAT) reactions are a cornerstone of modern synthetic chemistry for the functionalization of otherwise inert C-H bonds. In the context of this compound, the N-O bond of the N-alkoxyphthalimide substructure can be homolytically cleaved to generate a phthalimide-N-oxyl radical (PINO) and a benzyloxy radical. This benzyloxy radical can then undergo an intramolecular 1,2-HAT, wherein a hydrogen atom is abstracted from the benzylic position to form a more stable carbon-centered radical. This radical intermediate is then amenable to a variety of functionalization reactions.

Recent research has demonstrated that this process can be initiated using either visible-light photocatalysis or electrochemical methods, offering green and efficient alternatives to traditional radical initiation techniques.

Visible-Light-Induced HAT Reactions:

Under visible-light irradiation and in the presence of a suitable photocatalyst, N-alkoxyphthalimides can be reduced to generate an alkoxy radical. This radical can then engage in a 1,2-HAT to produce a carbon-centered radical at the α-position to the oxygen atom. This radical can subsequently be trapped by various radical acceptors to yield functionalized products. For instance, the α-C(sp³)–H allylation of N-benzyloxyphthalimides has been achieved with high efficiency. nih.gov

The general mechanism involves the photo-excited catalyst reducing the N-alkoxyphthalimide to generate the alkoxy radical. This is followed by the 1,2-HAT and subsequent reaction with an allylating agent.

| Substrate | Allylating Agent | Photocatalyst | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-Benzyloxy-phthalimide | Allylsulfone | fac-Ir(ppy)₃ | MeOH | 3-12 | α-Allyl-benzyloxy-phthalimide | 66-92 |

| N-(4-Methoxybenzyloxy)phthalimide | Allylsulfone | fac-Ir(ppy)₃ | MeOH | 3-12 | α-Allyl-(4-methoxybenzyloxy)phthalimide | 71 |

| N-(4-Fluorobenzyloxy)phthalimide | Allylsulfone | fac-Ir(ppy)₃ | MeOH | 3-12 | α-Allyl-(4-fluorobenzyloxy)phthalimide | 52 |

Electrochemical HAT Reactions:

Electrochemistry provides another mild and reagent-free method for initiating HAT reactions in N-alkoxyphthalimides. Cathodic reduction of the N-O bond can generate the key alkoxy radical intermediate, which then undergoes the 1,2-HAT to form the benzylic radical. This radical can then react with various electrophiles present in the reaction mixture, such as ketones or cyanopyridines, to afford hydroxyalkylated or arylated products. rsc.orgrsc.org

This catalyst-free method is driven by an electrochemically induced 1,2-hydrogen atom transfer and provides an efficient route to valuable unsymmetrical 1,2-diols and diarylmethanols. rsc.org

| N-Alkoxy-phthalimide | Coupling Partner | Solvent | Current (mA) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-Benzyloxy-phthalimide | Acetone | MeCN | 10 | 3 | 2-(1,3-Dioxoisoindolin-2-yloxy)-1-phenylpropan-2-ol | 75 |

| N-Benzyloxy-phthalimide | 4-Cyanopyridine | MeCN | 10 | 3 | (4-(1-(1,3-Dioxoisoindolin-2-yloxy)-1-phenylmethyl)pyridin-4-yl)methanol | 68 |

| N-(4-Methylbenzyloxy)phthalimide | Acetone | MeCN | 10 | 3 | 2-(1,3-Dioxoisoindolin-2-yloxy)-1-(p-tolyl)propan-2-ol | 78 |

Cyclization and Rearrangement Processes Leading to Novel Scaffolds

The presence of the ortho-iodobenzyl group in this compound opens up possibilities for intramolecular cyclization and rearrangement reactions, leading to the formation of complex heterocyclic systems. These transformations often proceed through radical intermediates, where the iodine atom plays a crucial role.

One plausible pathway involves the generation of an aryl radical at the ortho-position of the benzyl group. This can be achieved through various methods, including photolysis, radical initiation, or electrochemical reduction of the C-I bond. The resulting aryl radical can then undergo an intramolecular cyclization by attacking the phthalimide ring or another part of the molecule.

A likely outcome of such a cyclization is the formation of a dibenzo[d,f]oxazepine ring system. This would involve the formation of a new C-C bond between the benzylic ortho-carbon and one of the carbonyl carbons of the phthalimide group, followed by rearrangement.

While specific studies on the cyclization of this compound are not extensively documented, related transformations of ortho-iodobenzyl ethers provide strong evidence for the feasibility of such reactions. For example, the electrochemical reduction of aryl ortho-iodobenzyl ethers has been shown to proceed via a radical cyclization to form highly substituted biaryls.

Furthermore, rearrangements such as the Smiles rearrangement could potentially occur under basic conditions, involving the intramolecular nucleophilic aromatic substitution where the oxygen of the N-O bond acts as a nucleophile and the iodinated aromatic ring is the electrophile. manchester.ac.uk Additionally, rearrangements of N-oxy amides have been reported, which could lead to novel molecular scaffolds. nih.gov

The formation of a dibenzo[b,f]oxepine scaffold is another potential outcome, which could arise from an intramolecular cyclization involving the oxygen atom of the ether linkage and the ortho-position of the second aromatic ring of the isoindoline (B1297411) moiety, although this would require more complex bond-forming and breaking steps. The synthesis of dibenzo[b,f]oxepine derivatives has been achieved through various methods, including Ullmann coupling and Friedel-Crafts reactions, as well as Mn(III)-based oxidative radical rearrangements. manchester.ac.uk

| Reactant | Reaction Type | Conditions | Product Scaffold |

|---|---|---|---|

| N-Aryl methacrylamides | NHC-catalyzed Truce-Smiles rearrangement | NHC catalyst, base | trans-Cinnamides |

| N-Methyl-N-oxyamides | Base-mediated homologative rearrangement | s-BuLi, PMDTA | N-Acyl-N,O-acetals |

| 2-[(Polyfluorobenzylidene)amino]phenols | Thermolysis | Triethylamine, ethanol | Polyfluorodibenz[b,f] rsc.orgnih.govoxazepines |

Applications of 2 2 Iodobenzyl Oxy Isoindoline 1,3 Dione in Advanced Organic Synthesis

Use as a Building Block for Complex Polycyclic and Heterocyclic Architectures

The presence of the 2-iodobenzyl moiety in 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione makes it an ideal substrate for palladium-catalyzed intramolecular cyclization reactions, a powerful tool for the construction of complex polycyclic and heterocyclic systems. nih.govacs.orgnih.govwikipedia.orgresearchgate.net The carbon-iodine bond can be readily activated by a palladium(0) catalyst to form an organopalladium intermediate, which can then undergo an intramolecular Heck reaction or other coupling processes to forge new carbon-carbon bonds.

This strategy allows for the synthesis of fused ring systems that are prevalent in many biologically active natural products and pharmaceutical agents. For instance, an intramolecular Heck reaction could be envisioned where the organopalladium intermediate attacks an appropriately positioned alkene within the same molecule, leading to the formation of a new ring fused to the isoindoline (B1297411) core. The specific outcome of such reactions, including the size of the newly formed ring and the stereochemistry of the product, can often be controlled by the choice of catalyst, ligands, and reaction conditions. wikipedia.org

A plausible synthetic application is the synthesis of isoindolo-fused benzazepine derivatives. By introducing an unsaturated tether to the isoindoline nitrogen, a subsequent intramolecular palladium-catalyzed cyclization could lead to the formation of a seven-membered ring, a common scaffold in pharmacologically active compounds.

Table 1: Potential Polycyclic and Heterocyclic Scaffolds from this compound

| Target Scaffold | Proposed Synthetic Strategy | Key Reaction |

| Isoindolo[2,1-b]isoquinolin-7-one derivatives | Intramolecular Heck reaction with an N-allyl or N-vinyl substituent | Pd-catalyzed C-C bond formation |

| Fused dibenzo[b,f]azepine derivatives | Intramolecular Suzuki or Stille coupling with an ortho-boronic acid or stannane (B1208499) on a tethered aryl group | Pd-catalyzed C-C bond formation |

| Polycyclic isoindoline-fused lactams | Carbonylative cyclization under palladium catalysis | Pd-catalyzed carbonylation and C-N bond formation |

Precursor for the Synthesis of Novel Reagents and Ligands

Beyond its role as a structural component, this compound can serve as a precursor for the generation of novel reagents, particularly reactive radical species. N-alkoxyphthalimides are known precursors to phthalimide (B116566) N-oxyl (PINO) radicals, which are powerful catalytic agents in various organic transformations. researchgate.nettandfonline.comepa.govresearchgate.netescholarship.orgmdpi.comlookchem.com

Homolytic cleavage of the N-O bond in this compound, which can be initiated thermally or photochemically, would generate the corresponding N-oxyl radical. This radical species can act as a potent hydrogen atom abstractor, initiating a variety of radical-mediated reactions. The generation of such radicals under mild conditions makes them attractive alternatives to traditional, often toxic, metal-based oxidants.

Potential Catalytic Applications of the Derived N-Oxyl Radical:

Aerobic Oxidation: The in-situ generated radical could catalyze the aerobic oxidation of alcohols to aldehydes and ketones, and hydrocarbons to their corresponding oxygenated products. researchgate.nettandfonline.com

C-H Functionalization: The radical's ability to abstract hydrogen atoms can be harnessed for the selective functionalization of C-H bonds, a highly sought-after transformation in modern organic synthesis.

Polymerization Initiator: N-oxyl radicals can also act as initiators or mediators in controlled radical polymerization processes.

Furthermore, the isoindoline-1,3-dione moiety can be chemically modified to create novel ligands for transition metal catalysis. The two carbonyl groups offer sites for coordination, and the aromatic backbone can be functionalized to tune the electronic and steric properties of the resulting ligand. The presence of the iodobenzyl group provides a handle for further synthetic modifications, allowing for the attachment of other coordinating groups to create bidentate or multidentate ligands.

Role as a Versatile Intermediate in Multi-Step Synthetic Sequences

The isoindoline-1,3-dione group is a well-established protecting group for primary amines, a strategy famously employed in the Gabriel synthesis. researchgate.net In a multi-step synthesis, this compound can be used to introduce a protected amino group, with the added functionality of the iodobenzyl moiety for subsequent transformations.

For example, in the synthesis of a complex bioactive molecule, the isoindoline-1,3-dione can mask a primary amine while the iodo- group is utilized in a cross-coupling reaction to build the carbon skeleton of the molecule. In the final stages of the synthesis, the phthalimide protecting group can be readily removed, typically by treatment with hydrazine (B178648), to unveil the primary amine. researchgate.net

This dual functionality makes this compound a highly valuable intermediate, allowing for the sequential and controlled construction of complex molecular architectures. Its application is particularly relevant in the synthesis of pharmaceuticals and natural products, where the efficient and selective introduction of functional groups is paramount. nih.govnih.govnih.govnih.govmdpi.commdpi.com

Table 2: Illustrative Multi-Step Synthetic Application

| Step | Reaction | Reagent/Catalyst | Intermediate/Product |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl-substituted isoindoline-1,3-dione |

| 2 | Reduction of Carbonyls | NaBH4 | Diol derivative |

| 3 | Deprotection | Hydrazine hydrate | Amino-diol product |

Development of Functionally Substituted Aldehydes via Pyrolytic Transformations

A notable application of N-alkoxyphthalimides, including this compound, is their thermal decomposition to yield functionally substituted aldehydes. nih.govresearchgate.net Flash vacuum pyrolysis (FVP) of primary N-alkoxyphthalimides at elevated temperatures leads to the formation of an aldehyde and phthalimide as the major products. nih.govresearchgate.net

The proposed mechanism for this transformation involves a concerted, six-membered transition state. In this process, the hydrogen atom on the carbon adjacent to the oxygen of the N-O bond is transferred to one of the carbonyl oxygens of the phthalimide group, leading to the cleavage of the N-O and C-H bonds and the formation of the aldehyde and phthalimide. nih.govresearchgate.net

This pyrolytic method offers a valuable route for the synthesis of aldehydes, particularly those bearing sensitive functional groups that might not be compatible with traditional oxidation methods. The reaction is typically clean and proceeds in the gas phase, minimizing solvent-related issues. For this compound, this transformation would yield 2-iodobenzaldehyde, a useful synthetic intermediate.

Table 3: Pyrolytic Transformation of this compound

| Reactant | Conditions | Products |

| This compound | Flash Vacuum Pyrolysis (FVP), High Temperature | 2-Iodobenzaldehyde, Phthalimide |

Applications in Material Science or Polymer Chemistry

While specific applications of this compound in material science and polymer chemistry are not extensively documented, the inherent properties of the isoindoline-1,3-dione core suggest several potential avenues of exploration. Phthalimide derivatives are known to be used in the synthesis of polymers, dyes, and functional materials. wikipedia.orgrsc.orgresearchgate.netmdpi.comresearchgate.net

The planar and aromatic nature of the isoindoline-1,3-dione moiety can contribute to π-π stacking interactions, a key feature in the design of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the heavy iodine atom could also influence the photophysical properties of such materials, potentially leading to applications in phosphorescent materials.

In polymer chemistry, this compound could be utilized as a monomer or a functional additive. The iodo- group can serve as a site for polymerization, for example, in palladium-catalyzed polymerization reactions like Suzuki-Miyaura or Heck polycondensation. Alternatively, the molecule could be incorporated into a polymer backbone to impart specific properties, such as thermal stability or altered solubility. The phthalimide group itself is known to enhance the thermal stability of polymers. nih.gov

Table 4: Potential Applications in Material Science and Polymer Chemistry

| Area | Potential Application | Rationale |

| Organic Electronics | Component of organic semiconductors or emitters | Planar, aromatic structure promoting π-stacking; heavy atom effect from iodine |

| Polymer Synthesis | Monomer for polycondensation reactions | Reactive iodo- group for cross-coupling polymerization |

| Functional Polymers | Additive to enhance thermal stability or modify solubility | Inherent stability of the phthalimide core |

| Pigment Synthesis | Precursor for novel pigments | The isoindoline core is a known chromophore |

Future Research Directions and Emerging Avenues for 2 2 Iodobenzyl Oxy Isoindoline 1,3 Dione

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, and the production of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione is a prime candidate for such innovations. Future research should prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches to N-substituted phthalimides, the core structure of the target molecule, often rely on traditional methods that may involve harsh reaction conditions and hazardous solvents. Future methodologies could explore:

Solventless Reactions: Inspired by the green synthesis of other isoindoline-1,3-diones, solventless or solid-state reactions could be investigated. researchgate.net This approach, often facilitated by grinding or heating, can lead to significant reductions in solvent waste and simplify product purification.

Alternative Energy Sources: The use of microwave and ultrasound irradiation as energy sources can dramatically accelerate reaction times and improve yields in the synthesis of phthalimide (B116566) derivatives. hhu.de These techniques offer more efficient energy transfer compared to conventional heating.

Bio-based Solvents and Catalysts: The exploration of biodegradable and non-toxic solvents derived from renewable feedstocks would represent a significant step towards a greener synthesis. Furthermore, the development of biocatalysts or organocatalysts could replace traditional metal-based catalysts, mitigating concerns about heavy metal contamination. chemrxiv.org

| Green Synthetic Approach | Potential Advantages | Relevant Research Area |

| Solventless Synthesis | Reduced solvent waste, simplified purification | Solid-state chemistry, mechanochemistry |

| Microwave/Ultrasound | Faster reaction times, higher yields | Alternative energy sources in synthesis |

| Bio-based Solvents | Reduced environmental impact, improved safety | Green chemistry, renewable resources |

| Organocatalysis | Avoidance of heavy metals, milder conditions | Catalysis, sustainable chemistry |

Development of Novel Catalytic Systems for its Transformations

The presence of the iodoarene functionality in this compound opens the door to a vast array of catalytic cross-coupling reactions. Future research will undoubtedly focus on developing novel and more efficient catalytic systems to exploit this reactive handle for the synthesis of complex molecules. Key areas for exploration include:

Advanced Palladium Catalysis: While palladium-catalyzed reactions are well-established for iodoarenes, there is still room for improvement. nih.gov The development of next-generation palladium catalysts with higher turnover numbers, broader substrate scope, and lower catalyst loadings would be highly beneficial. This includes the design of novel ligands that can stabilize the catalytic species and facilitate challenging transformations.

Copper and Nickel Catalysis: Copper and nickel-based catalysts are emerging as more abundant and cost-effective alternatives to palladium for certain cross-coupling reactions. Investigating the utility of these metals for the transformation of this compound could lead to more economical and sustainable synthetic routes.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. The application of this technology to the functionalization of the iodobenzyl moiety could unlock new reaction pathways that are not accessible through traditional thermal methods.

High-Throughput Experimentation and Automated Synthesis Integration

To accelerate the discovery of new reactions and optimize existing ones involving this compound, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be crucial. These technologies allow for the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and temperatures.

The application of HTE can significantly expedite the optimization of cross-coupling reactions involving the iodoarene group. By running hundreds or even thousands of reactions in parallel on a microscale, researchers can quickly identify the optimal conditions for a desired transformation, saving significant time and resources.

Furthermore, the integration of automated synthesis platforms can enable the rapid generation of a library of derivatives based on the this compound scaffold. This would be particularly valuable for medicinal chemistry applications, where the synthesis and screening of large numbers of compounds are essential for drug discovery.

Advanced Mechanistic Insights through In Situ Spectroscopy and Operando Studies

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of improved synthetic methods. In situ and operando spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for elucidating complex reaction pathways. youtube.com

Future research in this area could involve:

In Situ NMR and IR Spectroscopy: These techniques can provide valuable information about the formation and consumption of reactants, intermediates, and products in real-time. acs.orgresearchgate.net For example, in situ NMR could be used to monitor the oxidative addition of a palladium catalyst to the C-I bond, providing insights into the kinetics and mechanism of this crucial step in cross-coupling reactions.

Operando Raman Spectroscopy: Operando Raman spectroscopy is particularly well-suited for studying catalytic reactions under actual process conditions. researchgate.net It can provide information about the structure of the catalyst and the nature of adsorbed species on its surface during the reaction.

Combined Spectroscopic and Computational Approaches: The combination of in situ spectroscopic data with theoretical calculations can provide a comprehensive picture of the reaction mechanism at the molecular level.

Computational Design of Derivatives with Tunable Reactivity or Selectivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the design of new molecules with desired properties. In the context of this compound, computational methods can be used to design derivatives with tunable reactivity and selectivity.

By employing techniques such as Density Functional Theory (DFT), researchers can predict how modifications to the molecular structure will affect its electronic properties and, consequently, its reactivity in various chemical transformations. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings could be computationally screened to predict their impact on the rate and selectivity of cross-coupling reactions.

This in silico approach can guide synthetic efforts by prioritizing the synthesis of derivatives that are most likely to exhibit the desired properties, thereby saving considerable experimental time and resources. The synergy between computational design and experimental validation will be a key driver of innovation in the future chemistry of this compound.

Q & A

Q. What are the key synthetic methodologies for 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or coupling reactions between isoindoline-1,3-dione derivatives and 2-iodobenzyl halides. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize transition states .

- Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions, as observed in related phthalimide syntheses .

- Temperature control : Reactions conducted at 60–80°C balance kinetic efficiency with thermal stability of the iodobenzyl group .

- Yield monitoring : HPLC or LC-MS is recommended for real-time tracking of intermediates and byproducts .

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in this compound?

- X-ray crystallography : Provides definitive confirmation of the iodobenzyl substitution pattern and isoindoline ring conformation, as demonstrated in structural studies of analogous compounds .

- ¹H/¹³C NMR : Distinct chemical shifts for the benzyl protons (δ 4.8–5.2 ppm) and carbonyl groups (δ 168–170 ppm) confirm successful substitution .

- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-I) validate functional group integrity .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Enzyme inhibition assays : Target kinases or proteases, leveraging the phthalimide moiety’s known interaction with catalytic sites .

- Cellular viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization can quantify interactions with biomolecular targets .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound?

- Density Functional Theory (DFT) : The B3LYP/6-311++G(d,p) basis set accurately calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the iodine atom’s polarizability enhances electrophilic character .

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., PARP-1), highlighting hydrogen bonds between the dione moiety and active-site residues .

- Hirshfeld surface analysis : Maps non-covalent interactions (e.g., C-H···O) critical for crystal packing and solubility .

Q. What experimental strategies address contradictions in observed vs. predicted biological activity data?

- Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., enzymatic vs. cellular assays) to rule off-target effects .

- Metabolite profiling : LC-HRMS identifies degradation products or reactive intermediates that may skew results .

- Theoretical refinement : Adjust docking parameters (e.g., solvation effects) or employ molecular dynamics simulations to account for protein flexibility .

Q. How can isotopic labeling (e.g., ¹²⁵I) track the compound’s distribution and metabolism in vivo?

- Radiolabeling : Incorporate ¹²⁵I into the benzyl group via halogen exchange reactions, enabling quantitative biodistribution studies in rodent models .

- Microautoradiography : Localize the compound in tissues (e.g., liver, kidneys) to assess accumulation and clearance .

- Metabolite identification : Combine radio-TLC with MS/MS to characterize iodine-containing metabolites .

Methodological Frameworks

7. Integrating multi-omics data to elucidate mechanistic pathways:

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .

- Proteomics : SILAC labeling quantifies changes in protein expression, focusing on pathways modulated by phthalimide derivatives (e.g., NF-κB) .

- Network pharmacology : Tools like STRING or Cytoscape map compound-target interactions onto disease-specific pathways .

8. Designing environmentally sustainable synthesis protocols:

- Green solvent alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalytic recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse across reaction cycles .

- Waste minimization : Employ flow chemistry to reduce solvent volumes and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.